molecular formula C20H40O4 B13750898 O-Hexadecyl OO-isopropyl peroxycarbonate CAS No. 62476-79-3

O-Hexadecyl OO-isopropyl peroxycarbonate

Cat. No.: B13750898
CAS No.: 62476-79-3
M. Wt: 344.5 g/mol
InChI Key: HWZJYLCXKMZRCN-UHFFFAOYSA-N
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Description

O-Hexadecyl OO-isopropyl peroxycarbonate is a chemical compound with the molecular formula C21H42O4. It is a type of organic peroxide, which is known for its ability to initiate polymerization reactions. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Hexadecyl OO-isopropyl peroxycarbonate typically involves the reaction of hexadecyl alcohol with isopropyl chloroformate in the presence of a base, followed by the introduction of a peroxide group. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the use of high-purity reagents and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

O-Hexadecyl OO-isopropyl peroxycarbonate undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, transferring oxygen to other compounds.

    Reduction: Under certain conditions, it can be reduced to its corresponding alcohol and carbonate.

    Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the peroxide group.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield alcohols and carbonates, while substitution reactions can produce a variety of functionalized organic compounds.

Scientific Research Applications

O-Hexadecyl OO-isopropyl peroxycarbonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers with specific properties.

    Biology: It is studied for its potential use in drug delivery systems due to its ability to release active oxygen species.

    Medicine: Research is ongoing into its potential use as an antimicrobial agent, leveraging its oxidative properties.

    Industry: It is used in the production of plastics, resins, and other materials that require controlled polymerization processes.

Mechanism of Action

The mechanism of action of O-Hexadecyl OO-isopropyl peroxycarbonate involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals also underlies its potential use in oxidative processes and antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

  • OO-t-butyl O-isopropyl peroxycarbonate
  • OO-t-hexyl O-isopropyl peroxycarbonate
  • OO-t-butyl peroxylaurate

Uniqueness

O-Hexadecyl OO-isopropyl peroxycarbonate is unique due to its long alkyl chain, which imparts specific solubility and reactivity properties. Compared to similar compounds, it offers distinct advantages in terms of stability and efficiency in initiating polymerization reactions.

Properties

CAS No.

62476-79-3

Molecular Formula

C20H40O4

Molecular Weight

344.5 g/mol

IUPAC Name

hexadecyl propan-2-yloxy carbonate

InChI

InChI=1S/C20H40O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)24-23-19(2)3/h19H,4-18H2,1-3H3

InChI Key

HWZJYLCXKMZRCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)OOC(C)C

Origin of Product

United States

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